REACTION_CXSMILES
|
[F:1][C:2]([C:5]1[CH:6]=[N:7][CH:8]=[CH:9][N:10]=1)([F:4])[CH3:3].[H][H]>CO.[Pt]=O>[F:1][C:2]([CH:5]1[NH:10][CH2:9][CH2:8][NH:7][CH2:6]1)([F:4])[CH3:3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C)(F)C=1C=NC=CN1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
750 mg
|
Type
|
catalyst
|
Smiles
|
[Pt]=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting oil was purified by chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C)(F)C1CNCCN1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 700 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |